![molecular formula C14H19NO2 B13032815 (6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol](/img/structure/B13032815.png)
(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Benzyl-2-oxa-6-azaspiro[34]octan-8-YL)methanol is a chemical compound with the molecular formula C14H19NO2 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol typically involves the reaction of benzylamine with an appropriate oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketone derivatives, while reduction could produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (7-Benzyl-2-oxa-7-azaspiro[3.4]octan-5-yl)methanol
- 8-oxa-2-azaspiro[4.5]decane
Uniqueness
(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol is unique due to its specific spiro structure, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable in various research applications, particularly in the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
(7-benzyl-2-oxa-7-azaspiro[3.4]octan-5-yl)methanol |
InChI |
InChI=1S/C14H19NO2/c16-8-13-7-15(9-14(13)10-17-11-14)6-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 |
Clave InChI |
VYGROBJPFWJQNH-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2(CN1CC3=CC=CC=C3)COC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13032738.png)
![3-([1,1'-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13032740.png)
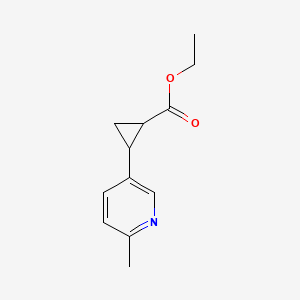

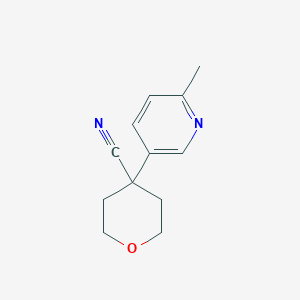
![Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate](/img/structure/B13032746.png)
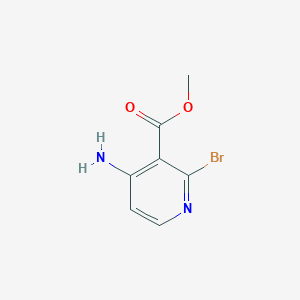
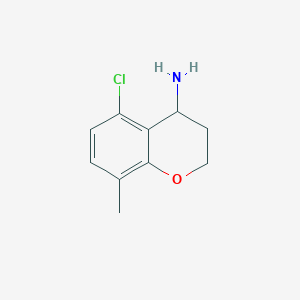
![methyl 2-hydroxy-11H-benzo[a]carbazole-3-carboxylate](/img/structure/B13032760.png)

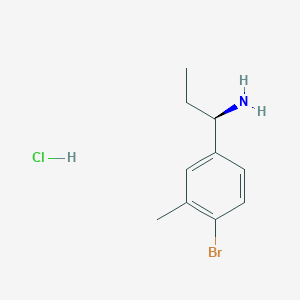
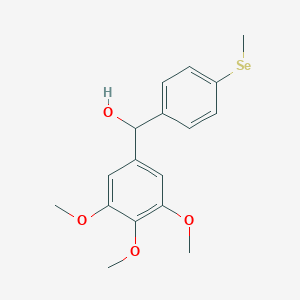
![6-Chlorospiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-one](/img/structure/B13032782.png)

